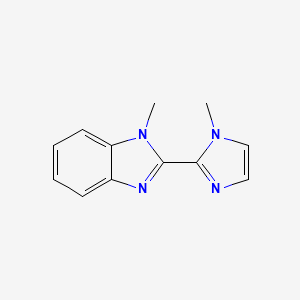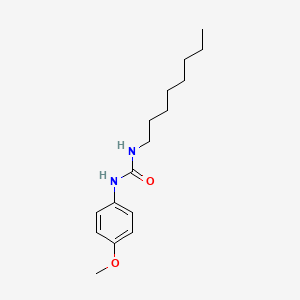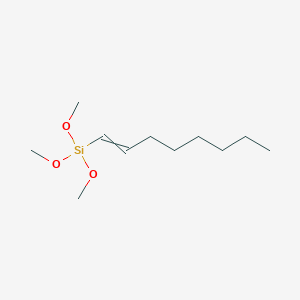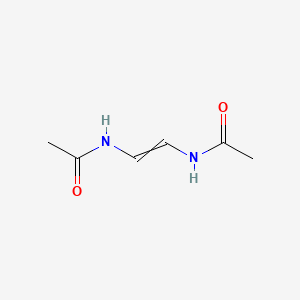
N,N'-(Ethene-1,2-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(Ethene-1,2-diyl)diacetamide can be synthesized through the reaction of ethylenediamine with acetic acid. A typical method involves refluxing a mixture of ethylenediamine (12 g, 0.2 mol), acetic acid (12 g, 0.2 mol), 15 mL of benzene, and 0.1 g of copper nanoparticles for 5 hours with water distillation . The reaction mixture is then distilled under vacuum to obtain the product.
Industrial Production Methods
Industrial production of N,N’-(Ethene-1,2-diyl)diacetamide follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of ethylenediamine and acetic acid, with appropriate catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethene-1,2-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the acetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide derivatives, while reduction can produce ethylenediamine .
Scientific Research Applications
N,N’-(Ethene-1,2-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethene-1,2-diyl)diacetamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with various substrates, influencing their biochemical properties. The compound’s amide groups play a crucial role in its interactions with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diacetyl-1,6-diaminohexane: Similar in structure but with a longer carbon chain.
N,N’-Ethylenebisacetamide: Another closely related compound with similar functional groups.
Uniqueness
N,N’-(Ethene-1,2-diyl)diacetamide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrogen bonds makes it valuable in both research and industrial contexts .
Properties
CAS No. |
270061-14-8 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
N-(2-acetamidoethenyl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)7-3-4-8-6(2)10/h3-4H,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
OUIBIVXXQVQYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
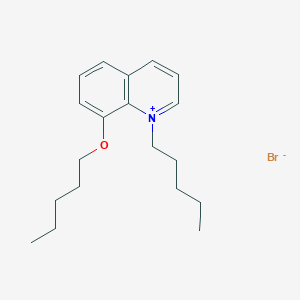
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
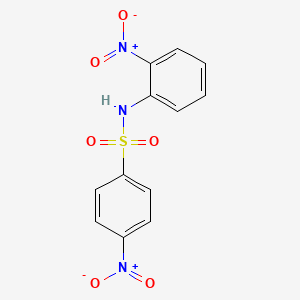
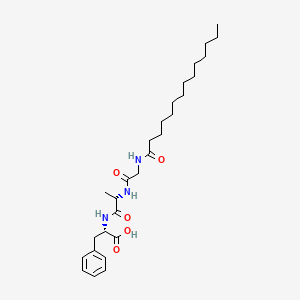

![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
